molecular formula C13H18ClN5O4 B122610 1-Boc-4-(6-氯-5-硝基-4-嘧啶基)哌嗪 CAS No. 147539-23-9

1-Boc-4-(6-氯-5-硝基-4-嘧啶基)哌嗪

货号 B122610
CAS 编号: 147539-23-9
分子量: 343.76 g/mol
InChI 键: SIEVKGIBOLXNCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the CAS Number: 147539-23-9 . Its IUPAC name is tert-butyl 4- (6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 343.77 .


Molecular Structure Analysis

The InChI code for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is 1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

科学研究应用

    Anticancer

    • Pyrimidines are used in the treatment of various types of cancer . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs used for treating leukemia .
    • The methods of application typically involve oral administration of the drug, with dosage and frequency varying based on the specific drug and the patient’s condition .
    • The outcomes of these treatments have been positive, with these drugs becoming well-established treatments for leukemia .

    Antimicrobial

    • Pyrimidines have been reported to have antimicrobial properties .
    • The methods of application and experimental procedures would depend on the specific type of infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of microbial infections .

    Antifungal

    • Pyrimidines also have antifungal properties .
    • The methods of application and experimental procedures would depend on the specific type of fungal infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of fungal infections .

    Antiparasitic

    • Pyrimidines have been reported to have antiparasitic properties .
    • The methods of application and experimental procedures would depend on the specific type of parasitic infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of parasitic infections .

    Diuretic

    • Pyrimidines have been reported to have diuretic properties .
    • The methods of application and experimental procedures would depend on the specific condition being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as diuretics .

    Antitumor

    • Pyrimidines have been reported to have antitumor properties .
    • The methods of application and experimental procedures would depend on the specific type of tumor being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of tumors .

    Antifilarial

    • Pyrimidines have been reported to have antifilarial properties .
    • The methods of application and experimental procedures would depend on the specific type of filarial infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of filarial infections .

    DNA Topoisomerase II Inhibitors

    • Pyrimidines have been reported to inhibit DNA topoisomerase II .
    • The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as DNA topoisomerase II inhibitors .

    Antitubercular Agents

    • Pyrimidines have been reported to have antitubercular properties .
    • The methods of application and experimental procedures would depend on the specific type of tuberculosis being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against tuberculosis .

    Antimalarial and Anti-plasmodial

    • Pyrimidines have been reported to have antimalarial and anti-plasmodial properties .
    • The methods of application and experimental procedures would depend on the specific type of malaria being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against malaria .

    Anti-inflammatory and Analgesic Activities

    • Pyrimidines have been reported to have anti-inflammatory and analgesic activities .
    • The methods of application and experimental procedures would depend on the specific condition being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as anti-inflammatory and analgesic agents .

    Anti-HIV

    • Pyrimidines have been reported to have anti-HIV properties .
    • The methods of application and experimental procedures would depend on the specific context in which the drugs are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against HIV .

    Cardiovascular Agents and Antihypertensive

    • Pyrimidines have been reported to have cardiovascular and antihypertensive properties .
    • The methods of application and experimental procedures would depend on the specific condition being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as cardiovascular agents and antihypertensives .

    Antiulcer Agents

    • Pyrimidines have been reported to have antiulcer properties .
    • The methods of application and experimental procedures would depend on the specific type of ulcer being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against ulcers .

    Hair Disorders Activities

    • Pyrimidines have been reported to have properties that can help with hair disorders .
    • The methods of application and experimental procedures would depend on the specific type of hair disorder being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various hair disorders .

    Calcium-Sensing Receptor Antagonists

    • Pyrimidines have been reported to have properties that can antagonize calcium-sensing receptors .
    • The methods of application and experimental procedures would depend on the specific context in which the antagonists are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as calcium-sensing receptor antagonists .

    DPP-IV Inhibitors

    • Pyrimidines have been reported to inhibit DPP-IV .
    • The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as DPP-IV inhibitors .

    Antidiabetic

    • Pyrimidines have been reported to have antidiabetic properties .
    • The methods of application and experimental procedures would depend on the specific type of diabetes being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against diabetes .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEVKGIBOLXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614407
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

CAS RN

147539-23-9
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-[1,1-dimethylethoxycarbonyl]piperazine (1.88 g) in dichloromethane (30 ml) is added drop by drop over 1.5 hr to a solution of 4,6-dichloro-5-nitropyrimidine (1.94 g) and triethylamine (1.32 g) in dichloromethane (170 ml) at -78°. After stirring an additional hr at -78°, the reaction is diluted with aqueous sodium bicarbonate (10%). The phases are separated, the organic phase is concentrated to a liquid which solidified on standing at 20°-25°. The solid is dissolved in chloroform and flash chromatographed on silica gel eluting with methanol/chloroform (1/99), pooling and concentrating the appropriate fractions gives the title compound, Anal. Calc for C13H18N5ClO4 ; MW=343.77: C,45.42; H,5.28; N,20.37; Cl,10.31. Found: C,45.52; H,5.40; N,20.34; Cl,10.36.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,6-Dichloro-5-nitropyrimidine [CAS No. 4316-93-2] (2.0 g) was dissolved in acetonitrile (30 mL), and then piperazine-1-carboxylic acid t-butyl ester (1.92 g) and triethylamine (2.1 mL) were added to this solution. The reaction solution was stirred at room temperature for 14 hours, and then water (30 mL) was added. The reaction solution was stirred at room temperature for 30 minutes, and then the precipitate was collected by filtration. The obtained solid was washed with water and hexane to give the title compound (2.94 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。